二甲基2-氰基琥珀酸酯

描述

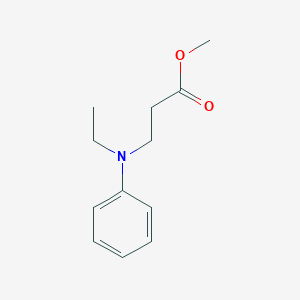

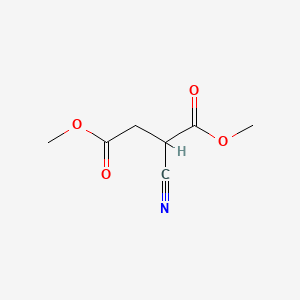

Dimethyl 2-cyanosuccinate is a chemical compound that is part of the broader category of cyanoacrylates, which are compounds featuring a cyano group (-C≡N) attached to an acrylate moiety. While the provided papers do not directly discuss dimethyl 2-cyanosuccinate, they do provide insights into related compounds and their synthesis, molecular structures, and chemical properties, which can be extrapolated to dimethyl 2-cyanosuccinate.

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding how dimethyl 2-cyanosuccinate might be synthesized. For instance, the synthesis of optically active cyclopropanols from dimethyl α-alkylsuccinates involves enantioselective hydrolysis and acyloin cyclization, which could be relevant to the synthesis of dimethyl 2-cyanosuccinate . Additionally, the synthesis of (-)-dimethyl 2-cyano-2-methylsuccinate from menthyl cyanoacetate suggests a route that could potentially be adapted for the synthesis of dimethyl 2-cyanosuccinate .

Molecular Structure Analysis

The molecular structure of dimethyl 2-cyanosuccinate can be inferred from studies on similar compounds. For example, the synthesis and molecular structure analysis of a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate involved detailed spectroscopic analyses and quantum chemical calculations, which could provide insights into the structure of dimethyl 2-cyanosuccinate .

Chemical Reactions Analysis

The chemical reactions involving cyanoacrylates are diverse. The paper discussing the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye from 4-dimethylaminobenzaldehyde and methyl cyanoacetate indicates that these compounds can participate in condensation reactions, which may also be applicable to dimethyl 2-cyanosuccinate .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 2-cyanosuccinate can be deduced from the properties of similar compounds. For instance, the enhancements of dimethyl carbonate synthesis from methanol and carbon dioxide using 2-cyanopyridine suggest that cyano groups can influence reaction rates and yields, which is relevant to understanding the reactivity of dimethyl 2-cyanosuccinate . The thermal analysis of the synthesized 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye provides an example of how the thermal stability of dimethyl 2-cyanosuccinate might be studied .

科学研究应用

- Specific Scientific Field: Asymmetric Synthesis

- Summary of the Application: Dimethyl 2-cyanosuccinate is used as a building block for the manufacturing of many active pharmaceutical ingredients and fine chemicals . The asymmetric reduction of C=C double bond of dimethyl citraconate, dimethyl mesaconate or dimethyl itaconate represents an attractive straightforward approach to access optically pure dimethyl 2-methylsuccinate .

- Methods of Application or Experimental Procedures: Three ene-reductases (ERs) from Bacillus sp., Saccharomyces eubayanus and Aspergillus flavus with high substrate tolerance and stereoselectivity towards dimethyl citraconate, dimethyl mesaconate or dimethyl itaconate have been identified . These ERs were used to convert these compounds to dimethyl 2-methylsuccinate .

- Results or Outcomes: Up to 500 mM of dimethyl mesaconate was converted to (S)-dimethyl 2-methylsuccinate by Saccharomyces eubayanus ER in high yields (80%) and enantioselectivity (98% ee), and 700 mM of dimethyl citraconate and 400 mM of dimethyl itaconate were converted to ®-dimethyl 2-methylsuccinate by Bacillus sp. ER and Aspergillus flavus ER, respectively, in high yields (86% and 77%) with excellent enantioselectivity (99% ee) .

安全和危害

Dimethyl 2-cyanosuccinate is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is considered a combustible liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

属性

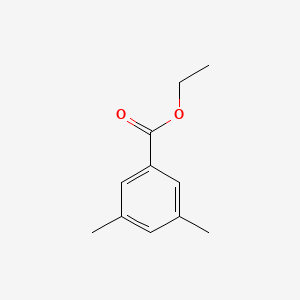

IUPAC Name |

dimethyl 2-cyanobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-11-6(9)3-5(4-8)7(10)12-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAMMJHRVPQDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-cyanosuccinate | |

CAS RN |

6283-71-2 | |

| Record name | Succinic acid, cyano-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6283-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-](/img/structure/B1329602.png)